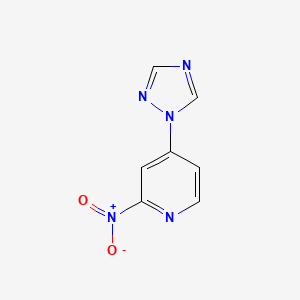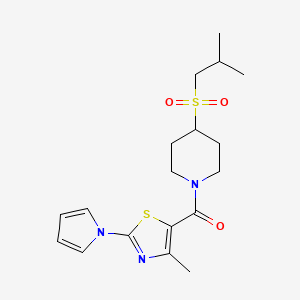![molecular formula C15H19NO4 B2995906 (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone CAS No. 1154970-04-3](/img/structure/B2995906.png)
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone (DHP) is an organic compound with a wide range of applications in the scientific research field. It is a derivative of the heterocyclic aromatic compound dioxin, and has been used in a variety of biochemical and biophysical experiments due to its unique physical and chemical properties.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- The chemical compound, similar to the structure mentioned, has been involved in studies focused on the synthesis of new derivatives with potential antimicrobial activity. For instance, research on pyridine derivatives, including compounds with structural similarities, has shown variable and modest activity against bacteria and fungi, suggesting its potential application in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Molecular Structure and Spectroscopic Properties
- Investigations into donor-acceptor groups' effects on hydrogen-bonded complexes highlight the importance of structural and spectroscopic studies in understanding compound interactions at the molecular level. Such studies provide insights into the compound's physical and chemical properties, which are crucial for its potential application in materials science and drug design (Dega-Szafran, Komasa, Rusek, Katrusiak, & Szafran, 2018).
Antiproliferative Activity and Structural Analysis
- The compound's derivatives have been synthesized and evaluated for antiproliferative activity, with structure characterization using various spectroscopic methods. Such studies contribute to the ongoing search for new therapeutic agents, especially those with potential anti-cancer properties (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).
Antioxidant and Antimicrobial Activities
- Research into new compounds, including those with benzodioxin and piperidine components, has shown significant interest in evaluating their antioxidant and antimicrobial activities. This line of investigation aids in identifying new compounds that could serve as leads for the development of drugs targeting oxidative stress-related diseases and microbial infections (Bassyouni, Tawfik, Hamed, Soltan, Elhefnawi, El-Rashedy, Moharam, & Rehim, 2012).
Mannich Reaction and Chitosan Derivatives Synthesis
- The Mannich reaction has been applied to synthesize new chitosan derivatives, showcasing the chemical's utility in modifying natural polymers to enhance their properties. This research is relevant for applications in biotechnology and materials science, where modified chitosan can be used in drug delivery, tissue engineering, and more (Omura, Taruno, Irisa, Morimoto, Saimoto, & Shigemasa, 2001).
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various proteins involved in dna repair processes, such as topoisomerase i/ii, p53, histones, dna polymerases, and dna ligases .
Mode of Action
It is suggested that the compound might interact with its targets and induce changes in their function . The reaction mechanism might involve the initial nucleophilic attack of the sulfur ylide to the carbonyl of the aldehyde/ketone .
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, it might influence the base excision repair (BER) pathway . Additionally, it could potentially interact with the Wnt/β-catenin pathway, which plays a crucial role in cell growth and differentiation .
Result of Action
The compound may have various molecular and cellular effects. For instance, it might suppress hydrogen peroxide-induced apoptosis and attenuate activated caspase signaling . Additionally, it could potentially restore the down-regulated expression of β-catenin in cells exposed to hydrogen peroxide .
Propiedades
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-yl-[2-(hydroxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-10-11-4-1-2-7-16(11)15(18)12-5-3-6-13-14(12)20-9-8-19-13/h3,5-6,11,17H,1-2,4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODLFDZGZGTPAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)C(=O)C2=C3C(=CC=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2995823.png)
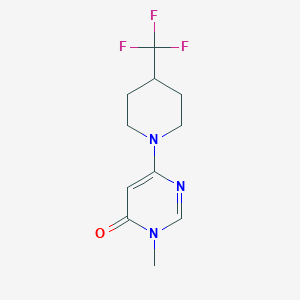
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2995826.png)
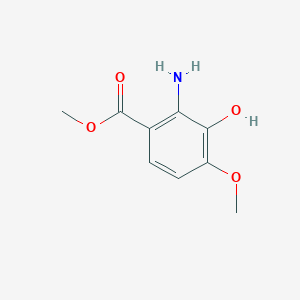
![5-Benzyl-8-fluoro-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2995831.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(ethylthio)benzamide](/img/structure/B2995834.png)
![N-(4-chlorophenyl)-2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2995835.png)

![2-[2-(piperidin-1-ylsulfonyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2995838.png)
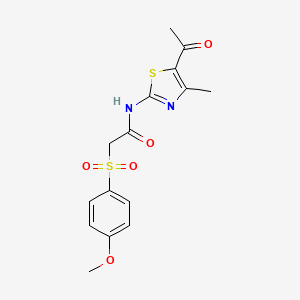
![6-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridazine-3-carboxamide](/img/structure/B2995843.png)
![7-Bromo-2-methyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2995844.png)
